(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
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Overview
Description
“(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate” is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. The key steps may include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Benzofuran Intermediate: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones.
Coupling Reaction: The indole and benzofuran intermediates are then coupled using a suitable reagent, such as a base or a catalyst, to form the final compound.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole and benzofuran rings can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan.
Benzofuran Derivatives: Compounds containing the benzofuran moiety, such as psoralen.
Uniqueness
This compound’s uniqueness lies in its combined structure of indole and benzofuran rings, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H21NO5S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C26H21NO5S/c1-3-27-16-18(20-11-7-8-12-22(20)27)15-24-25(28)21-13-14-23(17(2)26(21)31-24)32-33(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3/b24-15+ |
InChI Key |
ABCSXSKEUFZWBI-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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